Calcium tetrathionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

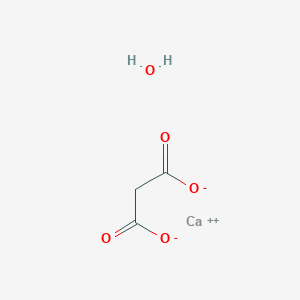

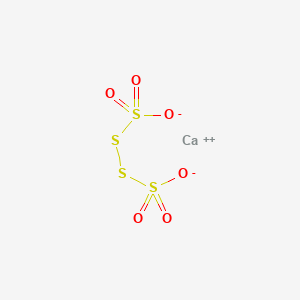

Calcium tetrathionate is an inorganic compound with the chemical formula CaS4O6. It is a salt that is formed by the reaction of calcium hydroxide with sulfur dioxide in the presence of oxygen. This compound is a white crystalline solid that is soluble in water. It has been the subject of scientific research for many years due to its unique properties and potential applications.

科学的研究の応用

1. Enzymatic Activity and Inactivation

Calcium tetrathionate has been studied in relation to its effects on enzymes. In a study on guinea pig liver transglutaminase, it was found that treatment with sodium tetrathionate resulted in significant losses in enzyme activities, such as transferase and hydrolysis, due to changes in calcium activation and loss of sulfhydryl groups in the enzyme protein. This points to its potential role in modifying enzymatic functions (Chung & Folk, 1970).

2. Bacterial Metabolism and Respiration

This compound's role in bacterial metabolism has been identified. For instance, the growth of Campylobacter jejuni under oxygen-limited conditions was stimulated by tetrathionate, highlighting its role in the energy metabolism of this pathogen. This suggests that tetrathionate, including its calcium salt form, may be significant in microbial respiration and growth in specific environments (Liu et al., 2013).

3. Mining and Environmental Applications

Research has explored the decomposition kinetics of tetrathionate in alkaline solutions, which is pertinent to the gold leaching process in mining. This study sheds light on the environmental implications and potential industrial applications of tetrathionate compounds (Zhang & Dreisinger, 2002).

4. Electrical Generation in Microbial Fuel Cells

Tetrathionate, including its calcium salt form, has been used as an electron donor in microbial fuel cells, particularly under acidic conditions. This highlights its potential in biological electricity production, a novel area of energy research (Sulonen et al., 2015).

5. Sensor Development for Gut Inflammation

In the field of biomedical engineering, research on tetrathionate has led to the development of bacterial sensors for detecting inflammation in the gut. These sensors have potential applications in diagnostics and therapeutics related to gastrointestinal health (Daeffler et al., 2017).

特性

| 19188-83-1 | |

分子式 |

CaO6S4 |

分子量 |

264.3 g/mol |

InChI |

InChI=1S/Ca.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |

InChIキー |

RZGICYQOOPTICZ-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2] |

正規SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Ca+2] |

| 19188-83-1 | |

同義語 |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。